Imidoline hydrochloride

描述

属性

CAS 编号 |

5588-31-8 |

|---|---|

分子式 |

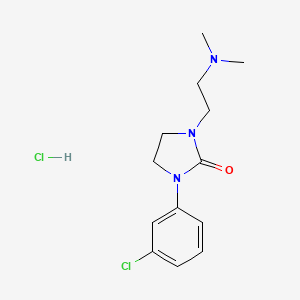

C13H19Cl2N3O |

分子量 |

304.21 g/mol |

IUPAC 名称 |

1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C13H18ClN3O.ClH/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12;/h3-5,10H,6-9H2,1-2H3;1H |

InChI 键 |

SFIKANRWMMAUGN-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |

规范 SMILES |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |

其他CAS编号 |

5588-31-8 |

同义词 |

1-(2-(N,N-dimethylamino)ethyl)-3-3-chlorophenyl-2-imidazolidinone imidoline imidoline hydrochloride |

产品来源 |

United States |

准备方法

Synthetic Route and Reaction Mechanism

The most industrially viable method for synthesizing imidoline hydrochloride involves the catalytic hydrogenation of 2-(3-nitrophenyl)tetrahydroglyoxaline. This method, patented by, employs palladium-carbon (Pd/C) as a heterogeneous catalyst under hydrogen pressure. The reaction proceeds via the reduction of the nitro group (–NO₂) to an amine (–NH₂), followed by acidification with hydrochloric acid to form the hydrochloride salt.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include catalyst loading, hydrogen pressure, temperature, and solvent choice.

Catalyst Loading and Recyclability

Pd/C with 5–10 wt% palladium content is optimal, achieving molar yields exceeding 90%. The catalyst demonstrates remarkable recyclability, retaining activity after 15 cycles without significant loss in efficiency. This contrasts sharply with traditional iron-powder methods, which generate hazardous waste and yield ≤80%.

Temperature and Pressure Ranges

Hydrogenation occurs at 35–80°C and 0.3–0.95 MPa. Higher pressures (0.95 MPa) reduce reaction time to 2.5 hours, while lower pressures (0.1 MPa) require 4.5 hours but maintain yields above 90%.

Solvent Selection

Aqueous solvents are preferred due to their compatibility with Pd/C and ease of product isolation. Methanol or ethanol may be used but offer no significant advantage over water.

Industrial-Scale Case Studies

The patent provides detailed examples of scaled-up syntheses:

| Example | Substrate (kg) | Pd/C (kg) | Pressure (MPa) | Temperature (°C) | Yield (kg) | Purity (%) |

|---|---|---|---|---|---|---|

| 3 | 125.0 | 10.0 | 0.1 | 40–45 | 119.6 | 98.5 |

| 4 | 125.4 | 10.0 | 0.95 | 75–80 | 120.9 | 98.4 |

| 6 | 125.7 | 10.0 | 0.3 | 50–55 | 122.1 | 98.3 |

Post-reaction processing involves adjusting the filtrate to pH 2.0 with 6 M HCl, cooling to 0–3°C for crystallization, and vacuum drying at 60°C. The final product exhibits a melting point of 215–216°C and ≥98% purity.

One-Pot Synthesis via Aziridine Ring Expansion

Yield and Scope Analysis

Yields range from 40% to 60%, depending on substituents. Electron-donating groups (e.g., p-methoxy) enhance reactivity, while nitro groups inhibit the reaction.

| Entry | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 1 | p-MeO-C₆H₄ | Bn | 59 |

| 2 | Ph | Bn | 55 |

| 3 | Cy | Bn | 60 |

| 4 | Ph | Me | 60 |

Despite moderate yields, this method avoids transition metals and simplifies purification, making it suitable for lab-scale synthesis.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

-

Catalytic Hydrogenation : Superior yield (90–94%), scalability, and Pd/C recyclability make this the preferred industrial method. It eliminates iron sludge waste associated with older techniques.

-

One-Pot Synthesis : Offers a metal-free alternative but suffers from lower yields (40–60%) and limited substrate compatibility.

Cost Considerations

Pd/C catalysts, though initially costly, reduce long-term expenses due to reusability. In contrast, one-pot methods require inexpensive reagents but higher solvent volumes.

化学反应分析

反应类型

咪唑啉盐酸盐会发生几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种氧化产物。

还原: 它可以在特定条件下被还原以生成还原衍生物。

常见的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂,以及用于取代反应的各种亲核试剂 . 反应条件随所需产物的不同而异,但通常涉及控制温度和pH值 .

主要形成的产物

科学研究应用

Pharmacological Applications

1.1 Dental Medicine

Imidoline hydrochloride has been investigated for its use in dental procedures, particularly in managing pulpal tissue. A study proposed a conceptual model demonstrating that imidazoline derivatives can act as anesthetic adjuncts, enhancing hemostasis and antimicrobial activity during dental treatments. The study highlighted that these compounds could facilitate the management of pulpal exposure by promoting vasoconstriction and reducing bleeding .

1.2 Antiviral and Anticancer Activities

Research has shown that imidazoline derivatives exhibit antiviral properties against viruses such as Hepatitis C Virus (HCV) and possess anticancer activities. For instance, specific imidazole-based compounds demonstrated IC50 values as low as 0.26 μM against various cancer cell lines, indicating their potential for therapeutic applications in oncology .

1.3 Anti-inflammatory Effects

Imidazoline derivatives are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Corrosion Inhibition

This compound and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry. Their low toxicity and environmental friendliness make them suitable for protecting metal surfaces from corrosion. The mechanism involves adsorption onto metal surfaces, forming a protective film that mitigates corrosive processes .

Table 1: Properties of Imidazoline Corrosion Inhibitors

| Property | Description |

|---|---|

| Toxicity | Low toxicity |

| Environmental Impact | Environmentally friendly |

| Mechanism | Adsorption on metal surfaces |

| Application | Widely used in oil and gas industries |

Surfactant Properties

This compound is also recognized for its surfactant properties, functioning effectively as a cationic surfactant in various applications, including detergents and textile softeners. Its molecular structure allows it to reduce surface tension, enhancing foaming and emulsifying capabilities .

Table 2: Applications of Imidazoline Surfactants

| Application | Description |

|---|---|

| Textile Softeners | Used to improve fabric feel |

| Detergents | Enhances cleaning efficiency |

| Emulsifiers | Stabilizes mixtures of oil and water |

Case Studies

Case Study 1: Dental Application

A clinical trial assessed the effectiveness of imidazoline derivatives in dental procedures, focusing on their role in pulpal management. Results indicated significant improvements in hemostasis and reduced postoperative pain when using these compounds compared to traditional methods .

Case Study 2: Corrosion Inhibition

In an industrial setting, imidazoline-based corrosion inhibitors were tested on pipelines exposed to harsh environments. The results showed a marked decrease in corrosion rates, demonstrating their efficacy in prolonging the lifespan of metal infrastructure .

作用机制

咪唑啉盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物与咪唑啉受体结合,咪唑啉受体参与各种生理过程,包括血压调节和葡萄糖代谢 . 咪唑啉盐酸盐与这些受体的结合调节其活性,导致观察到的生物效应 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares indoline hydrochloride with derivatives modified at specific positions on the indoline ring.

Structural and Molecular Properties

Key Observations :

- Methyl Substitution (4-Methylindoline): The addition of a methyl group at the 4-position increases molecular weight by ~14 g/mol compared to indoline hydrochloride.

- Amino Substitution (6-Aminoindoline): The 6-amino derivative, as a dihydrochloride salt, exhibits higher polarity due to the amine group, which may influence solubility and binding affinity in biological systems .

- Methoxy Substitution (5-Methoxyindoline) : Methoxy groups at the 5-position contribute to electron-rich aromatic systems, which can alter metabolic stability and interaction with receptors .

- Imidazoline Derivatives (Clonidine Hydrochloride) : Clonidine diverges structurally with an imidazoline ring and dichlorophenyl group, leading to distinct pharmacological effects (e.g., antihypertensive action via α₂-adrenergic receptor agonism) .

Pharmacological and Chemical Behavior

Solubility and Stability

- Indoline hydrochloride and its methyl/methoxy derivatives are typically water-soluble due to their ionic nature. However, amino-substituted derivatives (e.g., 6-aminoindoline dihydrochloride) may exhibit higher solubility in polar solvents .

- Stability studies on related hydrochlorides (e.g., raloxifene hydrochloride) emphasize the importance of pH control and protection from light to prevent degradation .

Analytical Methods

Stability-indicating high-performance liquid chromatography (HPLC) methods, validated for compounds like raloxifene hydrochloride, are applicable to indoline derivatives for purity assessment . Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural elucidation, as demonstrated in studies on tapentadol hydrochloride .

生物活性

Imidoline hydrochloride is a compound that belongs to the imidazoline family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with imidazoline receptors, potential therapeutic applications, and relevant research findings.

Overview of Imidazoline Receptors

Imidazoline receptors are classified into three main subtypes: I1, I2, and I3. Each subtype plays distinct roles in various physiological processes:

- I1 Receptors : Primarily involved in the central nervous system's regulation of blood pressure and may mediate the hypotensive effects of certain antihypertensive drugs like clonidine and its analogs .

- I2 Receptors : Associated with neuroprotection and analgesia. Agonists of this receptor subtype have shown promise in treating pain without the side effects typically associated with opioids .

- I3 Receptors : Less understood but believed to be involved in insulin secretion from pancreatic beta-cells, suggesting a potential role in metabolic disorders like diabetes .

1. Antihypertensive Effects

This compound acts as an agonist at I1 receptors, contributing to its antihypertensive properties. Research indicates that compounds targeting these receptors can lower blood pressure effectively while minimizing side effects compared to traditional α2-adrenergic agonists .

2. Analgesic Properties

Recent studies have highlighted the analgesic potential of imidoline derivatives, particularly through their action on I2 receptors. For instance, CR4056, a novel I2 receptor agonist, demonstrated significant antinociceptive effects in clinical trials, suggesting that this compound could be developed into a non-opioid analgesic .

3. Neurological Implications

Research has shown that this compound may exert neuroprotective effects. Activation of I2 receptors has been linked to protective mechanisms in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating neurotransmitter systems and reducing oxidative stress .

Table 1: Summary of Key Research Findings on this compound

This compound exerts its biological effects primarily through selective binding to imidazoline receptors:

- I1 Receptor Activation : Leads to reduced sympathetic outflow, resulting in decreased heart rate and vascular resistance.

- I2 Receptor Activation : Modulates pain pathways and exhibits neuroprotective effects by influencing neurotransmitter release and reducing neuronal excitability.

常见问题

Q. What are the validated analytical methods for characterizing Imidoline hydrochloride purity and stability in pharmaceutical formulations?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity, while mass spectrometry (MS) confirms molecular identity . Stability studies should follow ICH guidelines, using accelerated degradation conditions (e.g., exposure to heat, humidity, and light) with periodic sampling. For example, validated methods for pyridoxine hydrochloride include HPLC with a C18 column and mobile phase of methanol-phosphate buffer (pH 3.0) at 1.0 mL/min, achieving >98% purity .

Q. Table 1: Common Analytical Techniques for Hydrochloride Salts

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC-UV | Purity quantification | C18 column, 254 nm detection |

| FTIR | Functional group analysis | KBr pellet, 4000–400 cm⁻¹ range |

| DSC | Thermal stability | Heating rate 10°C/min, N₂ atmosphere |

Q. How should researchers safely handle this compound in laboratory settings?

Follow institutional Standard Operating Procedures (SOPs) for hydrochloride compounds. Key steps include:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested via ASTM F739 standard), lab coat, and safety goggles .

- Engineering Controls : Use fume hoods for weighing and handling powders to minimize inhalation risks .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations . Document all training and SOP deviations with principal investigator approval .

Advanced Research Questions

Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?

A 2³ factorial design is effective for evaluating critical variables (e.g., polymer concentration, pH, excipient ratio). For instance, hydroxyzine hydrochloride fast-dissolving tablets were optimized by testing factors like disintegrant percentage and compression force, achieving >85% dissolution in 30 minutes . Apply similar methodology:

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

Discrepancies often arise from differences in metabolic pathways or absorption barriers. Mitigation strategies include:

- In Vitro-In Vivo Correlation (IVIVC) : Use compartmental modeling (e.g., Wagner-Nelson method) to correlate dissolution profiles with plasma concentration .

- Animal Models : Conduct biodistribution studies in rodents, adjusting for species-specific metabolic enzymes. For example, metformin hydrochloride hydrogels showed 90% in vitro release but required viscosity adjustments for in vivo efficacy .

- Sensitivity Analysis : Test variables like pH and enzyme activity to identify confounding factors .

Q. Table 2: Key Parameters for Pharmacokinetic Studies

| Parameter | In Vitro Approach | In Vivo Adjustment |

|---|---|---|

| Dissolution | USP Apparatus II, 50 rpm | Bio-relevant media (e.g., FaSSIF) |

| Permeability | Caco-2 cell monolayers | P-glycoprotein inhibitor inclusion |

| Metabolism | Liver microsomes incubation | CYP450 isoform-specific assays |

Q. How can researchers design robust preclinical trials to evaluate this compound’s efficacy in disease models?

Adopt a tiered approach:

- Phase 1 (In Vitro) : Screen cytotoxicity via MTT assay (IC₅₀ determination) and mechanism-of-action studies (e.g., receptor binding assays) .

- Phase 2 (In Vivo) : Use validated disease models (e.g., induced inflammation in rodents) with dose-ranging studies. For example, dorzolamide hydrochloride microsponges were tested in ocular models using tear fluid sampling .

- Data Validation : Include positive controls (e.g., existing therapeutics) and blinded analysis to reduce bias .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Synthetic Protocols : Document reaction conditions (temperature, solvent purity) using Chemsketch or LabArchives. For pyridoxine derivatives, reproducibility was achieved via strict control of pH (6.5–7.0) and stoichiometric ratios .

- Characterization : Mandate NMR (¹H/¹³C), elemental analysis, and X-ray crystallography for novel compounds .

- Batch Records : Archive raw data (e.g., TLC plates, HPLC chromatograms) for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。